molecular formula C21H22N2O7 B14053152 (12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B14053152
M. Wt: 414.4 g/mol
InChI Key: MTCQOMXDZUULRV-GZLPDKJZSA-N
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Description

Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline class of antibiotics. It is a synthetic derivative of tetracycline and exhibits broad-spectrum antibacterial activity. Sancycline is notable for its simplified chemical structure compared to other tetracyclines, which retains its biological activity while offering potential advantages in terms of synthesis and application .

Preparation Methods

The synthesis of sancycline involves several key steps. One common method is the reduction of demeclocycline. This process typically involves high-pressure hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) in an acidic medium, often using sulfuric acid or methanesulfonic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these conditions to achieve scalability and cost-effectiveness .

Chemical Reactions Analysis

Sancycline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of sancycline with modified functional groups that can alter its biological activity and pharmacokinetic properties .

Scientific Research Applications

Sancycline has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and modification of tetracycline antibiotics.

    Biology: Sancycline is used in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.

    Medicine: Although not as commonly used as other tetracyclines, sancycline’s simplified structure makes it a valuable compound for developing new therapeutic agents.

Mechanism of Action

Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets of sancycline include the 30S ribosomal subunit, and its binding interferes with the function of transfer RNA (tRNA) during translation .

Comparison with Similar Compounds

Sancycline is part of the tetracycline family, which includes compounds such as tetracycline, doxycycline, and minocycline. Compared to these compounds, sancycline has a simplified structure with the absence of certain functional groups, which can make its synthesis more straightforward. this simplification does not significantly compromise its antibacterial activity .

Similar compounds include:

Sancycline’s uniqueness lies in its balance between structural simplicity and retained biological activity, making it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9?,10?,15?,21-/m0/s1

InChI Key

MTCQOMXDZUULRV-GZLPDKJZSA-N

Isomeric SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O

Origin of Product

United States

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